Product packaging for 1-Methyluracil(Cat. No.:CAS No. 615-77-0)

1-Methyluracil

Número de catálogo: B015584
Número CAS: 615-77-0
Peso molecular: 126.11 g/mol
Clave InChI: XBCXJKGHPABGSD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Overview of 1-Methyluracil as a Model Nucleobase

This compound (1-MUR) is a pyrimidone derivative where a methyl group is attached to the nitrogen atom at position 1 of the uracil (B121893) ring nih.gov. This structural modification makes this compound a valuable model compound for studying the properties and behavior of N-methylated uracil derivatives. Uracil itself is a key nucleobase in RNA, where it attaches to ribose at the N1 atom sigmaaldrich.comchemicalbook.com. The methylation at this specific position in this compound allows researchers to investigate the direct effects of N1 methylation on the electronic structure, hydrogen bonding capabilities, and intermolecular interactions of the uracil core without the complexities introduced by sugar or phosphate (B84403) groups present in nucleotides.

Research on this compound provides insights into the fundamental chemical physics of nucleobase interactions. For instance, studies using theoretical calculations and spectroscopy have investigated the hydrogen bond complex formation between this compound and other molecules like glycine (B1666218) sigmaaldrich.comchemicalbook.com. X-ray diffraction studies have been employed to determine the crystal structure of this compound, providing detailed information about its molecular arrangement and intermolecular interactions in the solid state mdpi.comebi.ac.uk. These studies contribute to a deeper understanding of how methylation at the N1 position influences the packing and recognition patterns of uracil derivatives.

Scope and Research Objectives of this compound Investigations

Investigations involving this compound typically focus on several key areas aimed at elucidating the impact of N1 methylation on uracil's properties and potential applications. A primary objective is to understand the fundamental chemical and physical properties of this compound, including its structural characteristics, electronic distribution, and intermolecular interactions. Techniques such as X-ray diffraction and computational methods are employed to gain detailed insights into these aspects mdpi.comebi.ac.ukacs.org.

Furthermore, this compound serves as a model for exploring the behavior of modified nucleobases in various environments, including in the context of hydrogen bonding and solvation effects acs.org. Research objectives often include studying its reactivity and stability under different conditions. While the provided outline focuses on chemical biology and advanced materials science, studies on uracil derivatives, including methylated forms, are relevant to the design of new molecules with potential bioactivity and for understanding interactions in biological systems rsc.org. The exploration of uracil derivatives in synthetic chemistry, including the synthesis of new molecules with tailored physicochemical properties, is an ongoing area of research rsc.org.

Detailed research findings on this compound often involve spectroscopic data, crystallographic parameters, and computational results describing its electronic structure and interaction energies. For example, studies have reported on the experimental electron density distribution of crystalline this compound obtained through high-resolution X-ray diffraction experiments mdpi.com. These studies provide quantitative data on atomic charges, bond critical points, and electrostatic potential, which are crucial for understanding the nature of chemical bonds and intermolecular forces within the crystal lattice mdpi.com.

While specific detailed data tables for this compound within the strict confines of this introductory section's scope are limited in the search results, the types of data generated in this compound research, as indicated by the search snippets, include:

Crystallographic parameters (e.g., unit cell dimensions, space group) ebi.ac.uk.

Bond lengths and angles ebi.ac.uk.

Atomic coordinates and displacement parameters mdpi.comebi.ac.uk.

Electron density distribution maps and topological parameters (e.g., bond critical points, atomic charges) mdpi.com.

Electrostatic potential maps mdpi.com.

Thermodynamic parameters related to hydrogen bond formation (often derived from theoretical calculations) ebi.ac.uk.

Spectroscopic data (e.g., FT-IR shifts related to hydrogen bonding) sigmaaldrich.comchemicalbook.com.

Computed properties (e.g., molecular weight, XLogP3, monoisotopic mass, predicted collision cross section) nih.govuni.lu.

These types of data are fundamental to characterizing this compound and understanding its behavior as a model nucleobase in chemical biology and materials science contexts.

PropertyValueSource
Molecular FormulaC₅H₆N₂O₂PubChem nih.gov
Molecular Weight126.11 g/mol PubChem nih.gov
CAS Number615-77-0PubChem nih.gov
PubChem CID12009PubChem nih.gov
Melting Point236-238 °C (lit.)Sigma-Aldrich sigmaaldrich.com
XLogP3 (Predicted)-1.2PubChem nih.gov
Monoisotopic Mass126.042927438 DaPubChem nih.gov
Solubility (1 M NaOH)Soluble 50 mg/mL, clear, colorlessSigma-Aldrich sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B015584 1-Methyluracil CAS No. 615-77-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-methylpyrimidine-2,4-dione
Source PubChem
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InChI

InChI=1S/C5H6N2O2/c1-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCXJKGHPABGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210474
Record name 1-Methyluracil
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-77-0
Record name 1-Methyluracil
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Record name 1-Methyluracil
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Record name 1-METHYLURACIL
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Record name 1-Methyluracil
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Synthetic Methodologies and Chemical Transformations of 1 Methyluracil and Its Derivatives

Advanced Synthetic Strategies for 1-Methyluracil

Efficient and selective synthesis of this compound is a cornerstone for its wider application in chemistry. Various strategies have been developed and refined to achieve this goal.

Conventional methods for synthesizing uracil (B121893) derivatives often involve the cyclocondensation of urea (B33335) or thiourea (B124793) with β-dicarbonyl compounds or their equivalents. Modified approaches build upon these established routes, aiming for improved yields, purity, or reduced reaction times. While specific detailed procedures for modified conventional synthesis solely focused on this compound were not extensively detailed in the search results, general approaches to pyrimidine (B1678525) synthesis provide context. For instance, the classic Biginelli reaction, a multi-component condensation of ethyl acetoacetate (B1235776), an aryl aldehyde, and urea, is a known method for synthesizing dihydropyrimidinones, which share the core pyrimidine structure. core.ac.uk Another general method for preparing the pyrimidine skeleton involves the condensation of amidine-containing substrates with suitable carbonyl compounds, such as α, β-unsaturated carbonyl and 1,3-dicarbonyl compounds. mdpi.com The synthesis of 6-methyluracil (B20015), a related methyluracil derivative, can be achieved by reacting ethyl acetoacetate with urea. researchgate.net These conventional strategies often require specific conditions, such as refluxing in the presence of a base or acid catalyst. Modified approaches might involve optimizing catalysts, solvents, or reaction conditions to enhance the formation of the desired N1-methylated product specifically when the starting materials are appropriately substituted or the reaction is directed towards N1 alkylation. For example, the synthesis of 1-ethyluracil, an analogue of this compound, was achieved in two steps, starting with the silylation of uracil using hexamethyldisilazane. acs.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times and often improving yields compared to conventional heating. This technique is particularly valuable in the synthesis of heterocyclic compounds, including uracil derivatives. Several substituted uracils and thiouracils were synthesized in good yields by one-pot condensation reactions of methyl or ethyl β-ketoesters with urea or thiourea under solvent-free conditions under microwave irradiation and in short time. researchgate.net This method has been shown to dramatically reduce the time required for the formation of intermediates like β-uramino crotonic ester, which is important for synthesizing 6-methyluracil derivatives, from days to seconds when microwave irradiations were used. asianpubs.org Microwave irradiation has also been successfully applied in the radiosynthesis of fluorinated uracil derivatives, demonstrating its efficiency in enhancing coupling reactions and reducing synthesis time to 10 minutes, a 6-fold reduction compared to conventional heating. nih.gov Novel 5-chloro-6-substituted-uracil derivatives have also been prepared by microwave-assisted synthesis. researchgate.net

While the search results provided less specific detail on "green chemistry" routes solely for this compound, the use of solvent-free conditions in microwave-assisted syntheses aligns with green chemistry principles by minimizing or eliminating the use of organic solvents. researchgate.net The focus on efficient, one-pot procedures also contributes to reducing waste and energy consumption, key aspects of green chemistry.

Modified Conventional Synthetic Approaches

Derivatization Chemistry of this compound for Novel Compound Synthesis

This compound serves as a versatile scaffold for the synthesis of a wide array of novel compounds through various derivatization strategies. These modifications can occur at different positions of the pyrimidine ring, leading to compounds with altered chemical and biological properties.

The pyrimidine ring of this compound contains several positions amenable to functionalization, including the carbon atoms (C2, C4, C5, C6) and the nitrogen atoms (N3). Functionalization at these positions allows for the introduction of various substituents, leading to diverse derivatives.

Substitution reactions are common for functionalizing the pyrimidine ring. For example, nucleophilic aromatic substitution (NAS) reactions are common to functionalize with nucleophiles the positions 5 and 7 of fused pyrimidine rings. nih.gov While this compound itself is a simple pyrimidone, derivatives like 6-chloro-1-methyluracil (B1587473) are important intermediates for further functionalization. Hydrazinolysis of 6-chloro-1-methyluracil followed by condensation of the product with different aromatic aldehydes gives the respective hydrazones which undergoes oxidative cyclization using thionyl chloride to obtain pyrazolo[3,4-d]pyrimidines in good yields. scirp.orgresearchgate.net

The N3 position of uracil derivatives is also a site for functionalization. For instance, the synthesis of chiral 2-(3-methyl-5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)alkanoic acids involves functionalization at the N3 position of a this compound derivative. researchgate.net

Functionalization at the C5 position has also been explored. For example, di(uracilyl)aryl methanes and their homologues, 1,ω-bis[di(uracilyl)methyl]benzenes, have been synthesized in good yields through the HBr-acetic acid catalyzed condensation of 1-alkyl-/1,3-dialkyluracil derivatives with readily available aryl aldehydes and dialdehydes. researchgate.net

The reactivity of uracil derivatives can be influenced by substituents. For instance, 1,3-disubstituted uracil derivatives bearing an electron-withdrawing group such as a nitro or cyano at the 5-position of uracil ring are susceptible to the attack of N-centered nucleophiles according to the ANRORC mechanism (addition of nucleophile, ring opening, ring closure). researchgate.net

This compound and its derivatives can serve as scaffolds for the construction of fused pyrimidine systems, which are prevalent in many biologically active molecules. These reactions typically involve the annulation of another ring system onto the pyrimidine core of this compound.

One example is the synthesis of pyrazolo[3,4-d]pyrimidines starting from 6-chloro-1-methyluracil. scirp.orgresearchgate.net This involves converting the chloropyrimidine into a hydrazine (B178648) derivative, followed by cyclization with a suitable reagent. scirp.orgresearchgate.net

Another class of fused systems, pyrazolo[1,5-a]pyrimidines, can be synthesized using this compound as a reactant. In one approach, this compound reacts with an aminopyrazole derivative, leading to the formation of a fused pyrazolo[1,5-a]pyrimidine (B1248293) system through a ring-opening and re-cyclization process. nih.govmdpi.com This reaction highlights the ability of the uracil ring to act as a 1,3-biselectrophilic system under specific conditions. nih.govmdpi.com

These examples demonstrate the utility of this compound derivatives as versatile precursors for constructing complex fused heterocyclic architectures.

This compound, as a nucleobase analogue, can act as a ligand and form coordination compounds with metal ions. This area of chemistry explores the interactions between metal centers and the various potential donor atoms (nitrogen and oxygen) of the this compound ligand.

Studies have investigated the formation of complexes between this compound and platinum(II) ions. The reaction of K2PtCl4 with an excess of 1-methyluracilate (1-MeU) in water at 60 °C leads to the formation of two major products, K2[Pt(1-MeU-N3)4]·10H2O and trans-K[Pt(1-MeU-N3)2(1-MeU-C5)(H2O)]·3H2O. researchgate.netacs.orgnih.gov This indicates that this compound can coordinate through the N3 nitrogen atom and, notably, also through the C5 carbon atom, forming a Pt-C bond. researchgate.netacs.orgnih.govrsc.org

The coordination behavior can be influenced by the reaction conditions and the presence of other ligands. For instance, the addition of CuCl2 to an aqueous solution of trans-K[Pt(1-MeU-N3)2(1-MeU-C5)(H2O)]·3H2O yields the mixed-metal complex trans-[PtCl(1-MeU-N3,O4)2(1-MeU-C5,O4)Cu(H2O)]·H2O. researchgate.netacs.orgnih.gov In this heterometallic complex, the this compound ligands bridge the platinum and copper centers, coordinating through both nitrogen (N3) and exocyclic oxygen (O4) atoms. researchgate.netacs.orgnih.gov Single-crystal X-ray analysis confirmed that the heterometals (K+ and Cu2+) are bonded to the exocyclic oxygen atoms of the 1-MeU ligands. researchgate.netacs.orgnih.gov

The conversion of cisplatin's 1:1 complex with this compound can lead to a mixture of compounds, including dinuclear species, highlighting the complexity of coordination and condensation patterns. nih.govnih.gov A polymeric mixed-metal (Pt-Ag) complex containing this compound has also been reported. researchgate.net

The study of these complexes provides insights into the binding modes of methylated nucleobases to metal ions and the potential for forming complex metallacycles and polymeric structures. The coordination chemistry of this compound contributes to the broader understanding of metal-nucleic acid interactions.

Here is a summary of some reported metal complexes of this compound:

ComplexMetal IonsCoordination Sites of this compoundNotes
K2[Pt(1-MeU-N3)4]·10H2OPt(II), K(+)N3 (to Pt), Exocyclic oxygens (to K+)Tetrakis(this compound) complex. researchgate.netacs.orgnih.gov
trans-K[Pt(1-MeU-N3)2(1-MeU-C5)(H2O)]·3H2OPt(II), K(+)N3, C5 (to Pt), Exocyclic oxygens (to K+)Tris(this compound) complex with C5 bonding. researchgate.netacs.orgnih.gov
trans-[PtCl(1-MeU-N3,O4)2(1-MeU-C5,O4)Cu(H2O)]·H2OPt(II), Cu(II)N3, O4 (to Pt and Cu), C5, O4 (to Pt and Cu)Heterometallic Pt-Cu complex. researchgate.netacs.orgnih.gov
(NH3)4Pt2(C5H5N2O2)3(NO3)·7H2OPt(III)N3, O4 (bridging), C5Binuclear Pt(III) complex with C5 bonding. rsc.orgresearchgate.net
[Na2Pd(1-MeU-)4(H2O)2]nPd(II), Na(+)N3 (to Pd), Exocyclic oxygens (to Na+)Polymeric Pd(II) complex. researchgate.net

This table illustrates the diverse coordination modes and the ability of this compound to form both homometallic and heterometallic complexes.

Spectroscopic Characterization and Vibrational Dynamics of 1 Methyluracil

Infrared and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, offering valuable information about molecular structure, bonding, and intermolecular interactions. Studies on 1-methyluracil have utilized these techniques to investigate its hydrogen bonding networks in the crystalline state and the vibrational properties of the isolated molecule.

Investigation of Hydrogen Bonding Networks in Crystalline this compound and Deuterated Analogues

Crystalline this compound forms centrosymmetric hydrogen-bonded dimers in the solid state, as determined by X-ray and neutron diffraction studies aip.org. The hydrogen bonding scheme involves the N-H and C=O groups researchgate.net. IR and Raman spectroscopy have been employed to study these hydrogen bonding networks and their influence on the vibrational spectra aip.orgresearchgate.netcenmed.comgrafiati.com.

Studies comparing the vibrational spectra of crystalline this compound and its N-deuterated analogue have been particularly informative aip.orgresearchgate.netcenmed.com. Deuteration of the N-H group leads to significant shifts in the vibrational frequencies associated with these bonds, providing clear evidence of their involvement in hydrogen bonding aip.orgcenmed.com. The changes observed in the spectra upon deuteration, particularly in the N-H(D) stretching region, have been successfully reproduced by theoretical calculations that account for hydrogen bonding interactions aip.orgnih.gov.

The vibrational spectra in the low-frequency region (below 400 cm⁻¹) are also sensitive to the crystal lattice vibrations and hydrogen bond stretching modes aip.org. Analysis of these modes provides further details about the dynamics of the hydrogen bonding network in the crystalline solid aip.org.

Matrix Isolation Infrared Spectroscopy of Monomeric this compound and its Isomers

Matrix isolation IR spectroscopy allows for the study of isolated molecules in a non-interacting environment, typically an inert gas matrix at low temperatures grafiati.comresearchgate.net. This technique is crucial for obtaining the intrinsic vibrational frequencies of monomeric species, free from the influence of strong intermolecular interactions like hydrogen bonding that are present in condensed phases researchgate.netresearchgate.net.

Matrix isolation IR spectra of this compound have been reported and analyzed grafiati.comresearchgate.netacs.org. These studies provide valuable data on the vibrational modes of the isolated this compound molecule researchgate.net. Comparisons between the matrix isolation spectra and those obtained in the crystalline phase highlight the spectral shifts and changes in band shapes that occur due to hydrogen bonding and crystal packing effects researchgate.net. Theoretical calculations, such as Hartree-Fock and MP2 methods, have been used to calculate the theoretical harmonic frequencies and absolute infrared intensities of monomeric this compound, aiding in the assignment of experimental bands researchgate.net. Studies have also investigated the matrix isolation IR spectra of this compound in different matrices, such as argon and nitrogen, to examine the effect of weak intermolecular interactions with the matrix environment researchgate.net.

Matrix isolation FT-IR spectroscopy has also been used to study hydrogen-bonded complexes involving this compound, such as complexes with glycine (B1666218) in Ar matrices nih.gov. These studies help to identify the most stable complex configurations and the specific vibrational modes affected by hydrogen bond formation nih.gov.

Analysis of N-H(D) Stretching Vibrations and Anharmonicities

The N-H stretching vibration is particularly sensitive to hydrogen bonding. In crystalline this compound, the N-H stretching band in the IR spectrum is significantly broadened and shifted to lower frequencies compared to the isolated molecule, characteristic of hydrogen-bonded systems aip.orgnih.gov.

Detailed analysis of the N-H(D) stretching bands in crystalline this compound and its deuterated analogue has revealed complex features, including fine structure aip.orgnih.gov. Theoretical models have been developed to simulate the shape and fine structure of these bands, taking into account factors such as anharmonic coupling between high-frequency N-H(D) stretching and low-frequency N...O stretching vibrations, resonance interactions between equivalent hydrogen bonds in the dimer, anharmonicity of the potentials, Fermi resonance, and electrical anharmonicity aip.orgnih.govdntb.gov.uasigmaaldrich.com. These studies demonstrate the importance of considering anharmonic effects for accurately describing the vibrational dynamics of hydrogen-bonded systems like crystalline this compound aip.orgnih.gov. The successful reproduction of the deuteration effect by these model calculations further supports the understanding of the vibrational dynamics and hydrogen bonding in the crystal aip.orgnih.gov.

The amide II band, typically associated with N-H bending vibrations coupled to C=O and C=C stretching modes, has been identified in this compound at 1417 cm⁻¹ researchgate.net. Isotopic substitution studies (²H, ¹⁸O, ¹⁵N) have provided evidence for the nature of this vibration and its coupling to other modes researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy have been applied to this compound and its derivatives.

Proton and Carbon-13 NMR for Derivative Characterization

¹H and ¹³C NMR spectroscopy are routinely used for the characterization of uracil (B121893) derivatives, including those with methyl substitutions nih.govresearchgate.netresearchgate.net. The chemical shifts of the protons and carbons in the this compound structure are characteristic and provide information about the electronic environment of each nucleus researchgate.netbhu.ac.inspectrabase.comcdnsciencepub.com.

Specifically, the chemical shifts of the methyl group protons and carbons are highly indicative of the position of methylation on the uracil ring (e.g., at N1, N3, or a ring carbon) researchgate.netcdnsciencepub.com. ¹³C NMR chemical shifts, in particular, can be very characteristic of the site of methylation and are useful for assigning structures to alkylated uracil derivatives researchgate.netcdnsciencepub.com. Studies have shown that the chemical shifts for the methyl carbons in methylated uracils provide an effective way to distinguish between methylation at O-, S-, or N-sites, and at N1 versus N3 positions cdnsciencepub.com.

NMR spectroscopy can also provide insights into the tautomeric structures of uracil and its derivatives in solution, although the primary tautomeric form of this compound is the diketo form due to the fixed methyl group at N1 researchgate.netcdnsciencepub.com. Comparison of NMR data with those of known tautomers or methylated analogues can help in understanding the predominant species in solution researchgate.netcdnsciencepub.com.

Mass Spectrometry in Tautomerism Studies and Fragmentation Pathways

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of a compound. While primarily used for molecular weight confirmation and purity assessment, MS can also offer insights into tautomerism and fragmentation pathways, particularly in the gas phase.

Studies utilizing mass spectrometry, including GC-MS and ion-trap MS, have been employed to investigate the tautomerism of uracil and its methyl-substituted derivatives in the gas phase researchgate.net. By analyzing the mass spectra and fragmentation patterns of different methyl-substituted uracils, which can exist as different tautomers depending on the position of methylation, researchers can infer the presence and relative abundance of various tautomeric forms researchgate.net. For this compound, which has a fixed methyl group at N1, tautomerism primarily involves proton migration between the N3 nitrogen and the C2 and C4 oxygen atoms .

Analysis of the fragmentation pathways observed in the mass spectra provides further evidence for the structures of the ions and can support the identification of different tautomers researchgate.net. Characteristic fragment ions and their abundances can be correlated with proposed fragmentation mechanisms for different tautomeric forms researchgate.net. For example, specific peaks in the mass spectrum of this compound have been used to suggest the presence of certain tautomers and their corresponding fragmentation routes . Theoretical calculations of fragmentation pathways can complement experimental MS data for a more comprehensive understanding researchgate.netnih.gov.

While mass spectrometry can be a valuable tool for studying gas-phase tautomerism and fragmentation, it's important to note that the relative stabilities and distributions of tautomers in the gas phase may differ from those in solution or the solid state.

Electron Ionization Mass Spectrometry for Tautomeric Equilibria Analysis

Electron Ionization Mass Spectrometry (EI-MS) can be a useful tool for studying tautomeric equilibria in the gas phase. The fragmentation patterns observed in the mass spectra of different tautomers can provide clues about their relative abundances. By analyzing the mass spectra of methyl-substituted uracils, researchers can gain insights into the tautomeric forms present in the gas phase. researchgate.net

Studies using mass spectrometry on uracil and its methyl-substituted derivatives, including this compound, suggest the coexistence of different tautomeric forms in the gas phase. The analysis of fragmentation pathways, sometimes supported by MS-MS experiments and theoretical calculations, helps in assigning specific fragments to particular tautomers. researchgate.netsemanticscholar.org

For this compound, specific peaks in the mass spectrum can be indicative of certain fragmentation pathways related to its tautomeric forms. For instance, peaks at m/z 69 and 83 are relatively abundant in the mass spectrum of this compound, although these peaks can originate from several proposed tautomeric forms, limiting their usefulness for tautomer discrimination.

While uracil itself is suggested to exist mainly as three tautomers in the gas phase (the classical diketo form and two minor enolic forms), the methylation at the N1 position in this compound restricts some tautomeric possibilities compared to uracil. researchgate.netsemanticscholar.org

An example of mass spectral data for this compound includes peaks at m/z 83 (100% relative abundance), 126 (32%), 42 (24%), and 82 (20%). nih.gov

m/z Relative Abundance (%)
83 100
126 32
42 24
82 20
55 9

It is important to note that while EI-MS provides fragmentation data, the interpretation regarding tautomeric equilibria assumes that ionization in the ion source does not significantly alter the equilibrium position in the gas phase prior to ionization. core.ac.uk

Photoelectron and Electronic Absorption Spectroscopy

Photoelectron and electronic absorption spectroscopies are powerful techniques for investigating the electronic structure and transitions of molecules like this compound.

Valence shell photoelectron spectroscopy (PES) is utilized to study the electronic structure of molecules by measuring the kinetic energy of electrons emitted when the molecule is irradiated with high-energy photons. This technique provides information about the ionization energies of the valence electrons, which correspond to the energies of the molecular orbitals. researchgate.netkyoto-u.ac.jp

Studies employing UV photoelectron spectroscopy, often combined with theoretical calculations, have investigated the electronic structure of uracil and its methyl-substituted derivatives, including this compound. These studies aim to elucidate the ordering and energies of the valence molecular orbitals. researchgate.netcapes.gov.br

The ionization potential of uracils is particularly sensitive to substitution at the 1 and 5 positions. The significant difference in ionization potential observed between uracil and thymine (B56734) (5-methyluracil) is conserved in their methylated counterparts, this compound and 1-methylthymine. capes.gov.br

Experimental and theoretical studies on the valence shell photoelectron spectra of this compound have been conducted using techniques like synchrotron radiation to record spectra at different photon energies. Analysis of photoelectron angular distributions can help distinguish between σ- and π-type orbitals. researchgate.net Theoretical approaches, such as the many-body Green's function approach, are used to calculate vertical ionization energies and spectral intensities, aiding in the assignment of experimental photoelectron bands. researchgate.net

Studies have shown satisfactory agreement between calculated and experimental photoelectron spectra for this compound, allowing for the assignment of most photoelectron bands. The presence of closely lying outer-valence vertical ionization energies with overlapping vibrational progressions suggests the possibility of vibronic interaction. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of light in the UV and visible regions of the electromagnetic spectrum, which causes electronic transitions within a molecule. libretexts.orglehigh.edu This technique is valuable for studying the electronic excited states and the nature of electronic transitions in this compound.

When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher-energy molecular orbital (the lowest unoccupied molecular orbital, LUMO). libretexts.orgmsu.edu The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

For molecules containing π systems, such as the pyrimidine (B1678525) ring in this compound, π to π* electronic transitions are common in the UV region. Additionally, molecules with non-bonding electrons (n), like the oxygen and nitrogen atoms in this compound, can undergo n to π* transitions, which typically occur at longer wavelengths (lower energy) than π to π* transitions. libretexts.org

While specific detailed UV-Vis absorption data for this compound were not extensively found in the provided search results focusing solely on the outlined sections, general principles of UV-Vis spectroscopy apply. The presence of the conjugated system within the uracil ring structure, modified by the methyl group, will give rise to characteristic absorption bands in the UV region, corresponding to these electronic transitions. libretexts.orgmsu.edu Studies on related pyrimidine derivatives and methyl-substituted uracils often involve UV-Vis spectroscopy to understand their electronic properties and behavior, including in different environments or upon complex formation. nih.govacs.org

The electronic and vibrational gas phase spectra of this compound and its clusters with water have been studied using techniques like mass selective IR/UV double resonance spectroscopy, which confirms the formation of pyrimidine-water clusters and allows comparison with calculated vibrational spectra. nih.gov These studies can also provide insights into the electronic states and their behavior upon hydration.

Computational Chemistry and Theoretical Modeling of 1 Methyluracil Systems

Quantum Mechanical Calculations for Molecular Structure and Energetics

Quantum mechanical calculations are fundamental tools for determining the electronic structure, optimized geometries, and relative energies of molecular systems. For 1-methyluracil, various quantum chemical approaches have been employed to gain detailed structural and energetic information.

Ab Initio and Density Functional Theory (DFT) Optimizations

Ab initio and Density Functional Theory (DFT) methods are widely used for optimizing the molecular structure of this compound. These calculations aim to find the lowest energy arrangement of atoms, providing precise bond lengths, angles, and dihedral angles. Studies have utilized DFT methods, such as B3LYP, with various basis sets like 6-31G and 6-31++G, to optimize the geometries of this compound and its complexes. acs.org The agreement between results obtained with computationally less expensive DFT(B3LYP)/6-31G and more expensive DFT(B3LYP)/6-31++G approaches has been noted in theoretical investigations of this compound-glycine complexes. acs.org DFT calculations at the BP86/TZ2P level have also been used to explore the relative stabilities of this compound tautomers when coordinated to Pt(II) complexes. ebi.ac.uk

Coupled-Cluster Computations for High-Accuracy Equilibrium Geometries

For achieving high accuracy in determining equilibrium geometries, coupled-cluster methods, particularly CCSD(T), are employed. These methods are computationally more demanding but provide a highly accurate description of the electron correlation effects. The structure of this compound has been optimized using the CCSD(T) method with correlation-consistent polarized weighted core-valence triple-ζ basis sets (cc-pwCVTZ), considering all electrons. nih.govacs.org Results have also been extrapolated to the complete basis set (CBS) limit with the assistance of MP2 calculations. nih.govacs.org The equilibrium structure derived from coupled-cluster computations has shown remarkable agreement with semi-experimental structures obtained from gas electron diffraction, highlighting the accuracy of these theoretical approaches. nih.govacs.org

Rovibrational Corrections and Large-Amplitude Motion Analysis (e.g., Methyl Torsion)

Rovibrational corrections are necessary to account for the effects of molecular vibration and rotation on determined structural parameters, particularly when comparing theoretical results with experimental data from techniques like gas electron diffraction. For this compound, rovibrational corrections to the thermal-average internuclear distances have been calculated using harmonic and anharmonic (cubic) MP2/cc-pVTZ force constants. nih.govacs.org The methyl torsion, a large-amplitude motion, has been specifically considered in these analyses. nih.govacs.org The inclusion of these corrections is crucial for obtaining accurate semi-experimental equilibrium structures. nih.govacs.org

Intermolecular Interactions and Hydrogen Bonding Theory

Theoretical studies have extensively investigated the intermolecular interactions involving this compound, with a particular focus on hydrogen bonding, which is fundamental to its biological relevance as a nucleobase analogue.

Theoretical Investigation of this compound–Glycine (B1666218) Hydrogen Bond Complexes

The interaction between this compound and amino acids like glycine is a subject of theoretical investigation due to its importance in biological systems, where DNA/RNA interacts with proteins. Theoretical calculations have been used to study the formation of hydrogen-bonded complexes between this compound and glycine. acs.orgnih.gov These studies have identified several possible closed hydrogen bond complexes. acs.orgnih.gov Theoretical optimizations have indicated that the C⁴=O site of uracil (B121893) is a more effective hydrogen bond acceptor than the C²=O site. acs.orgnih.gov Stabilization energies for these complexes have been calculated using methods like MP2 and DFT, with reported values for the most stable complex being -47.83 kJ·mol⁻¹ (MP2) and -54.14 kJ·mol⁻¹ (DFT). acs.orgnih.gov Investigations using DFT calculations have also explored the structures of [(Glycine)(this compound)]M⁺ complexes where M can be H, Li, Na, or K, comparing theoretical vibrational spectra with experimental infrared multiphoton dissociation (IRMPD) spectroscopy. researchgate.net These studies revealed different binding preferences for the metal cations. researchgate.net

Advanced Simulation Techniques

Advanced simulation techniques, such as molecular dynamics and ab initio periodic modeling, provide valuable insights into the dynamic behavior and spectroscopic properties of this compound in different states.

Molecular Dynamics Simulations for Dynamic Interactions (e.g., RNA-Membrane)

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic interactions of molecules, including nucleobases like this compound, with biological systems such as membranes. MD simulations can bridge the gap between static structural data from techniques like X-ray crystallography and the dynamic processes occurring in biological environments. nih.gov

While the provided search results primarily discuss MD simulations in the context of RNA-membrane interactions in general and the use of MD to analyze experimental electron density residuals in crystalline this compound mdpi.comresearchgate.netresearchgate.netnih.gov, they highlight the capability of MD simulations to characterize dynamics and investigate interactions between biomolecules. All-atom MD simulations can dissect the dependence of interactions on molecular sequence and structure under precisely defined conditions. acs.org Enhanced sampling methods coupled with all-atom simulations can facilitate the exploration of rare events and the determination of associated free energy profiles. acs.org

Specifically, solvation free energies for this compound have been predicted using computational methods, and the topologies developed for these calculations can be applied to free energy studies of higher-order nucleic acid structures. acs.orgacs.org Residual density analysis (RDA) combined with solid-state molecular dynamics simulations has been used to attribute positive Fourier residuals observed in experimental electron density maps of crystalline this compound to unresolved disorder, potentially dynamical and long-range in nature. mdpi.comresearchgate.netresearchgate.netnih.gov

Ab Initio Periodic Modeling for Crystal Vibrational Spectra

Ab initio periodic modeling is a computational approach used to simulate the properties of crystalline materials, including the calculation of vibrational spectra. This technique is particularly useful for understanding the behavior of molecules like this compound in a solid-state environment.

Theoretical studies employing ab initio methods have investigated the infrared (IR) spectra of crystalline nucleobases, including this compound. sci-hub.seuj.edu.pl Periodic unit cell models within the framework of Density Functional Theory (DFT) have been used to simulate the structure and vibrational spectra of solid uracil, a related compound. researchgate.net These calculations can provide the full set of fundamental harmonic vibrational modes. researchgate.net

Comparison of harmonic vibrational frequencies and intensities obtained from periodic calculations with experimental spectra helps in understanding the vibrational properties of nucleobases and their derivatives in the crystalline state. sci-hub.se Studies suggest that while anharmonicity can contribute to spectral features, the accurate description of the chemical neighborhood in the crystal is more essential for reproducing the IR fingerprint region. sci-hub.se The vibrational properties and the nature of intermolecular interactions of nucleobases in the crystalline state are indicated to remain similar to those in solution. sci-hub.se

Electron Density and Electrostatic Potential Mapping

The analysis of electron density and electrostatic potential provides crucial information about the electronic structure and intermolecular interactions of this compound.

Experimental Electron Density Distribution Analysis via X-ray Diffraction and Quantum Simulations

The experimental electron density distribution (EDD) of this compound has been determined using high-resolution single crystal X-ray diffraction (XRD) experiments at very low temperatures (e.g., 23 K). mdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.ua This experimental data is then analyzed using techniques such as multipole refinements to model the EDD. mdpi.comresearchgate.net The inclusion of anharmonic temperature factors in these models has been supported by statistical tests. mdpi.comresearchgate.netnih.gov

Positive Fourier residuals observed in the experimental EDD maps, particularly near the methyl group and in regions involved in hydrogen bonds, have been investigated. mdpi.comresearchgate.netresearchgate.netnih.gov Residual density analysis (RDA) combined with solid-state molecular dynamics simulations suggests that these residuals are likely due to unresolved disorder. mdpi.comresearchgate.netresearchgate.netnih.gov

The quality of experimental findings regarding the EDD is often discussed in light of comparisons with in-crystal and gas-phase quantum simulations. mdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.ua These quantum simulations provide a theoretical benchmark for the experimental results.

Derivation of Atomic Volumes, Charges, and Molecular Multipole Moments

From the experimental electron density distribution obtained via X-ray diffraction, various properties can be derived through techniques like distributed multipole analysis (DMA) or the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.ua These properties include atomic volumes, atomic charges, and molecular multipole moments (up to hexadecapoles). mdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.ua

Studies on this compound have shown that the derived electrostatic properties, such as atomic charges and molecular moments, are not significantly dependent on the specifics of the multipole model used in the analysis. mdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.ua Furthermore, the explicit inclusion of anharmonicity in the least-squares refinement model does not appear to significantly affect these derived electrostatic properties. mdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.ua

The distribution of atomic charges in this compound is reported to be largely unaffected by the crystal environment. mdpi.comresearchgate.netresearchgate.netnih.govdntb.gov.ua While atomic volumes can show some changes (e.g., contraction for certain atoms like C1, C5, H5, and H12), the atomic charges tend to remain consistent. mdpi.com The volume of the molecule isolated from the crystal can be compared with values calculated theoretically, showing reasonable agreement. mdpi.com

The analysis of electron density topology within the framework of QTAIM can also provide insights into the nature and strength of intermolecular interactions, such as hydrogen bonds, in the crystal structure. researchgate.netiucr.org Mulliken population analysis is another method historically used to calculate atomic charges, although newer methods like Mulliken-Dipole population analysis aim to provide a better description of local charges and dipole moments. chemrxiv.org

Quantum Mechanics-Based Methods for Non-Covalent Interaction Analysis

Quantum mechanics (QM)-based methods are extensively employed to investigate the non-covalent interactions involving this compound, providing detailed insights into the nature and strength of these forces at the atomic and molecular levels. These interactions, including hydrogen bonding and stacking interactions, are crucial for understanding the behavior of this compound in various chemical and biological environments, such as crystal packing, solvation, and interactions with biomolecules like proteins and nucleic acids.

Theoretical calculations, often utilizing Density Functional Theory (DFT) and ab initio methods like MP2, have been applied to study the hydrogen bonding capabilities of this compound. For instance, studies on the hydrogen-bonded complex formation between this compound and glycine have employed theoretical calculations to identify stable complex configurations. These studies revealed that the C(4)═O site of this compound acts as a more effective hydrogen bond acceptor compared to the C(2)═O site. nih.gov Stabilization energies for the most stable 1:1 complexes with glycine were calculated, with reported values of -47.83 kJ·mol⁻¹ at the MP2 level and -54.14 kJ·mol⁻¹ at the DFT level (B3LYP/6-31G). nih.gov Further DFT calculations using the B3LYP functional and the 6-31++G** basis set have characterized hydrogen-bonded complexes between the lowest energy tautomers of uracil and glycine, demonstrating that the most stable complexes involve the carboxylic group of glycine forming two hydrogen bonds with a NH proton donor and an O proton acceptor of uracil, with stabilization energies ranging from 12.3 to 15.6 kcal/mol. acs.org The perturbation of proton donor bonds upon complex formation, such as elongations and vibrational red shifts, has been shown to correlate with the magnitude of two-body interaction energy terms. acs.org

QM methods have also been instrumental in analyzing hydrogen bond networks in crystalline this compound. Ab initio molecular dynamics simulations and orbital interaction analyses have been used to study these networks, highlighting differences compared to uracil. researchgate.netresearchgate.net this compound, along with 1-methyl-4-thiouracil, forms dimeric structures in the crystal phase, a characteristic not observed for uracil. researchgate.net Experimental electron density distribution studies using single crystal X-ray diffraction at low temperatures, combined with theoretical calculations, have provided insights into the electrostatic potential and atomic charges within the this compound crystal lattice, confirming the presence of hydrogen-bonded contacts. mdpi.com

Beyond hydrogen bonding, quantum chemical calculations have explored stacking interactions involving this compound. Studies on potential anti-HIV drug candidates incorporating a this compound moiety have utilized methods like the Quantum Theory “Atoms in Molecules” (QTAIM) and Non-Covalent Interaction (NCI) index to analyze intermolecular interactions, including C-H...π and stacking interactions in dimers with nucleobases. preprints.org While hydrogen bonds, particularly N-H...O, were found to be strong, stacking interactions were also identified as contributing to the stability of these complexes, although their strength can vary depending on the specific molecular arrangement. preprints.org In some cases, stacking interactions were found to be assisted by weak hydrogen bonds. preprints.org Computational studies on clusters involving 5-amino-1-methyluracil have suggested that while stacking interactions exerted by side groups can contribute, hydrogen bonding often plays a principal role in stabilizing ion-bound clusters. u-szeged.hu

The application of QM methods extends to understanding the influence of the environment on the electronic structure and reactivity of this compound. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) computations have been used to study the interaction of this compound in the active site of uracil DNA glycosylase (UDG). These studies indicate that the enzyme environment can polarize this compound, causing its electronic structure to resemble higher-energy tautomers, a phenomenon termed "tautomeric strain." nih.gov This polarization, driven by hydrogen bonding interactions within the active site, affects the leaving group ability of uracilate. nih.gov Gas-phase SN2 reaction barriers computed for free and hydrogen-bonded this compound demonstrated that hydrogen bonding interactions reduce the activation barrier for N-CH₃ bond cleavage, illustrating the impact of non-covalent interactions on reactivity. nih.gov

Various QM methods and basis sets have been employed in these analyses, including B3LYP/6-31G(d,p) for vibrational spectra analysis aip.org, B3LYP/6-31++G** for complex geometry optimization and energy calculations nih.govacs.org, MP2 for stabilization energies nih.gov, ωB97X-D/6-31+G(d) for QM/MM calculations in enzyme active sites nih.gov, and ONIOM approaches for analyzing internal vibrational motion in crystals uq.edu.au. The choice of method and basis set can influence the calculated interaction energies and structural parameters, and comparisons between different computational approaches are often made to assess the reliability of the results. nih.govresearcher.life

The detailed research findings from QM-based analyses provide quantitative data on the strength and characteristics of non-covalent interactions involving this compound. This information is crucial for understanding its physical properties, chemical reactivity, and biological roles.

Interaction TypeSystemMethod/Basis SetStabilization/Interaction Energy (kJ/mol)Reference
Hydrogen BondingThis compound · Glycine (most stable)MP2-47.83 nih.gov
Hydrogen BondingThis compound · Glycine (most stable)DFT (B3LYP/6-31G)-54.14 nih.gov
Hydrogen BondingUracil · Glycine (cyclic complexes)DFT (B3LYP/6-31++G**)51.5 - 65.2 (12.3 - 15.6 kcal/mol) acs.org
Hydrogen Bonding (N-H...O)VMU-2012-05 dimerQTAIM-29.5 (strongest intermolecular) preprints.org
Hydrogen Bonding (C-H...O)VMU-2012-05 dimerQTAIM-2.3 to -7.6 preprints.org
Hydrogen Bonding (C-H...N)VMU-2012-05 dimerQTAIM-2.2 to -3.7 preprints.org
Stacking InteractionVMU-2012-05 dimer (C16...N1)QTAIM-2.7 preprints.org
N-CH₃ bond cleavage barrierFree this compoundGas-phase SN2 (computed ΔGa)158.2 (37.8 kcal/mol) nih.gov
N-CH₃ bond cleavage barrierThis compound + 3 watersGas-phase SN2 (computed ΔGa)149.4 (35.7 kcal/mol) nih.gov
N-CH₃ bond cleavage barrierThis compound + 2 glycinesGas-phase SN2 (computed ΔGa)139.3 (33.3 kcal/mol) nih.gov

Note: Energies originally reported in kcal/mol have been converted to kJ/mol (1 kcal/mol ≈ 4.184 kJ/mol) for consistency where noted.

Structural Crystallography and Diffraction Studies of 1 Methyluracil Assemblies

Single Crystal X-ray Diffraction for Crystalline Architectures

Single crystal X-ray diffraction (XRD) is a fundamental technique employed to elucidate the arrangement of molecules within a crystal lattice and to identify the interactions that govern crystal packing. Studies on 1-methyluracil using XRD have revealed crucial aspects of its crystalline architecture.

Determination of Crystal Packing and Intermolecular Interactions

X-ray diffraction studies have shown that this compound molecules in the crystal lattice are stabilized by various intermolecular interactions, with hydrogen bonding playing a significant role fishersci.ieebi.ac.ukrsc.orgiucr.orgresearchgate.netresearchgate.netdntb.gov.uaresearcher.life. The crystal structure of one form of this compound is described in the space group Ibam ebi.ac.uknih.gov. Molecules are situated in eightfold special positions with symmetry m ebi.ac.uknih.gov.

Analysis of crystal packing motifs using techniques such as Hirshfeld surface analysis and 2D fingerprint plots has highlighted the prevalence of specific interactions. In some uracil (B121893) derivatives, including potentially this compound (as it's a derivative), predominant interactions identified are H⋯H, followed by N–H⋯O and C–H⋯O hydrogen bonds rsc.org. These hydrogen bonding interactions collectively contribute significantly to the total interactions within the crystal rsc.org. While hydrogen bonds are primary structure-directing interactions, other contacts such as C⋯H and C⋯C originating from the methyl group also play a secondary role in stabilizing the supramolecular structure rsc.org. The presence of water molecules in the lattice can also influence crystal packing by providing additional hydrogen bonding interactions rsc.org.

The layered crystal packing of this compound, with molecules lying on planes, can make crystals prone to flaking along these planes mdpi.comresearchgate.net.

Anharmonic Thermal Motion Modeling in Low-Temperature X-ray Data

Experimental electron density distributions of this compound have been obtained from single crystal X-ray diffraction experiments conducted at very low temperatures, such as 23 K dntb.gov.uamdpi.comnih.gov. At these low temperatures, the effect of thermal motion is reduced, allowing for more detailed analysis. Studies at 23 K have compared different structural models, including those incorporating anharmonic temperature factors dntb.gov.uamdpi.comnih.gov. The inclusion of anharmonic temperature factors in the refinement of XRD data for this compound at 23 K is supported by statistical tests dntb.gov.uamdpi.comnih.gov.

Despite the inclusion of anharmonic parameters, positive Fourier residuals have been observed near the methyl group and in regions involved in hydrogen bonds dntb.gov.uamdpi.comnih.gov. These residuals, even at low temperatures, suggest the presence of unresolved disorder, which could be dynamical and long-range in nature dntb.gov.uamdpi.comnih.gov. Modeling of anharmonic thermal motion can be challenging, and its relevance in analyzing electron density distributions is an active area of research, partly due to the difficulty in distinguishing between true anharmonic motion, chemical bonding effects, and static or dynamic disorder mdpi.com.

Neutron Diffraction for Hydrogen Atom Localization and Thermal Parameters

Neutron diffraction is a powerful technique for locating light atoms such as hydrogen within crystal structures, a task often challenging for X-ray diffraction due to the weak interaction of X-rays with hydrogen atoms ebi.ac.ukiucr.orgnih.govresearchgate.net. Neutrons interact with the atomic nucleus, and the scattering amplitude varies irregularly across elements and even isotopes, making hydrogen readily visible cmu.edu.

Temperature-Dependent Neutron Diffraction Studies

Neutron diffraction studies of this compound have been conducted at various low temperatures, including 15 K, 60 K, and 123 K ebi.ac.uknih.gov. These temperature-dependent studies provide valuable information about the thermal motion of atoms, particularly hydrogen, and how it changes with temperature.

Detailed analysis of anisotropic thermal parameters derived from neutron diffraction data allows for the estimation of zero-point internal vibrations for all nuclei, as well as molecular rigid-body thermal vibrations at different temperatures ebi.ac.uknih.gov. With corrections for thermal vibration, good agreement in bond lengths and angles has been observed across different temperatures studied by neutron diffraction ebi.ac.uknih.gov. Neutron diffraction data is considered highly accurate for determining hydrogen atom parameters, which is crucial for characterizing hydrogen bonding interactions researchgate.netresearchgate.net.

Gas Electron Diffraction for Gas-Phase Molecular Structures

Gas electron diffraction (GED) is utilized to determine the molecular structure of compounds in the gas phase, where molecules are free from the influence of intermolecular forces present in crystals.

Determination of Semi-Experimental Equilibrium Structures

The semi-experimental equilibrium structure () of this compound has been determined using the gas electron diffraction method researchgate.netnih.govacs.orgacs.orgpskgu.ru. This determination involves taking into account rovibrational corrections to the thermal-average internuclear distances researchgate.netnih.govacs.orgacs.org. These corrections are calculated using force constants, including anharmonic (cubic) terms, and considering large-amplitude motions like the methyl torsion researchgate.netnih.govacs.orgacs.org.

Co-crystalline Complexes and Supramolecular Assemblies

The ability of this compound to engage in specific hydrogen bonding patterns makes it a valuable building block for the formation of co-crystalline complexes and supramolecular assemblies. These structures are often characterized by X-ray diffraction to understand the non-covalent interactions driving their formation and the resulting molecular arrangements.

X-ray Structural Characterization of this compound with Purine (B94841) Derivatives

Co-crystallization of this compound with purine derivatives has been a key area of research to understand the hydrogen bonding preferences between modified nucleobases. Studies have characterized the crystal structures of complexes formed between this compound and various purine analogs, such as adenine (B156593) and guanine (B1146940) derivatives. These investigations reveal specific base pairing arrangements, which can include Watson-Crick-like pairs or other non-canonical interactions, influenced by the presence of the N1 methyl group on uracil and substituents on the purine base. For instance, the crystal structure of a 1:1 hydrogen-bonded complex between this compound and 9-ethyl-8-bromo-2,6-diaminopurine has been determined using three-dimensional X-ray diffraction methods. sigmaaldrich.com

Investigation of Supramolecular Channel Structures in Metal–this compound Complexes

Metal complexes incorporating this compound can form intricate supramolecular architectures, including channel structures. X-ray crystallography has been instrumental in elucidating these structures. For example, a novel infinite columnar complex, [Na₂Pd(1-MeU)₄(H₂O)₂]n, prepared from the reaction of Na₂PdCl₄ and this compound, has been shown by X-ray diffraction to form an infinite supramolecular channel structure in the crystal. oup.com In this structure, palladium(II) ions are coordinated by four 1-methyluracilate ligands, and the arrangement of these units, along with sodium ions and water molecules, creates channels within the crystal lattice. oup.com These channel structures are stabilized by a combination of coordination bonds, hydrogen bonds, and potentially other non-covalent interactions like CH-π and π-π interactions. oup.com

Formation and Structural Analysis of Uracil Quartets in Platinum Complexes

This compound has been shown to participate in the formation of uracil quartets, structures involving four uracil bases arranged in a planar or near-planar cyclic array, often stabilized by metal ions or hydrogen bonding. rsc.orgrsc.org X-ray crystal structure analysis of adducts formed by cocrystallization of this compound and neutral metal complexes, such as trans-[PtCl₄(NH₃)₂], has revealed the presence of different types of uracil quartet structures. rsc.orgrsc.org In these structures, the metal complex can be sandwiched between uracil quartets, with ammine ligands forming hydrogen bonds to the exocyclic oxygen atoms of the this compound bases. rsc.org These uracil quartets, particularly those stabilized by metal ions like Na⁺ in the center, are considered analogues of non-metalated uracil quartets found in tetrastranded RNA. nih.govresearchgate.netunizar.es Studies on platinum-1-methyluracil complexes have also shown the formation of various species, including dinuclear compounds and those involving different coordination patterns of the this compound ligand, which can contribute to the complexity observed in these systems. nih.govresearchgate.netnih.gov

Mechanisms of Biological Interaction and Relevance in Nucleic Acid Research

Molecular Recognition and Hydrogen Bonding with Amino Acids and Peptides

Studies have investigated the hydrogen bonding interactions between 1-methyluracil and amino acids to elucidate the principles of molecular recognition in biological systems. These interactions are crucial for the specific binding of proteins to nucleic acids. The amide group of amino acids like asparagine and glutamine, mimicked by acrylamide (B121943), can interact with nucleobases. The interaction energy between acrylamide and this compound has been determined experimentally using temperature-dependent field ionization mass spectrometry. uni.lu This experimental enthalpy of formation for the this compound-acrylamide dimer was found to be -40.6 ± 4.2 kJ mol⁻¹. uni.lu This value is lower than the interaction energy observed between acrylamide and 1-methylcytosine (B60703) (-57.0 kJ mol⁻¹), suggesting differences in binding affinity based on the nucleobase. uni.lu

Simulation and Spectroscopic Probes of this compound–Amino Acid Complexes

Theoretical calculations and spectroscopic techniques have been employed to characterize the hydrogen bonding complexes formed between this compound and amino acids. The hydrogen bond complex formation between this compound and glycine (B1666218), a simple amino acid, has been investigated using a combination of theoretical calculations and FT-IR spectroscopy in argon matrices. sigmaaldrich.com These studies aim to identify the most stable complex configurations. sigmaaldrich.com

Theoretical optimizations have revealed multiple stable closed hydrogen-bonded complexes between this compound and glycine. sigmaaldrich.com The uracil (B121893) C(4)=O site has been identified as a better hydrogen bond acceptor site compared to the C(2)=O site based on theoretical energies. sigmaaldrich.com The stabilization energy for the most stable complex was calculated to be -47.83 kJ·mol⁻¹ at the MP2 level and -54.14 kJ·mol⁻¹ using DFT. sigmaaldrich.com The presence of different glycine·this compound complexes has been demonstrated through the analysis of hydrogen bond shifted modes in FT-IR spectroscopy experiments utilizing a dual sublimation furnace. sigmaaldrich.com

Infrared multiphoton dissociation (IRMPD) spectroscopy combined with density functional theory (DFT) calculations has also been used to study protonated and alkali metalated complexes of glycine and this compound, providing insights into their structures in the gas phase. uni.lu

Interactions with Nucleic Acids and their Components

Methylation at the N1 position of nucleobases, as seen in this compound, can significantly impact their interactions within nucleic acid structures and with other nucleic acid components.

Role of N1 Methylation in Ribonucleic Acid (RNA) Structure and Function

N1 methylation is a prevalent post-transcriptional modification found in various RNA molecules, including tRNA, rRNA, and mRNA. While research often focuses on N1-methyladenosine (m¹A) and N1-methylpseudouridine (m¹Ψ), the principles of N1 methylation's effects are relevant to understanding the potential role of this compound if present in RNA.

In tRNA, N1 methylation plays a special role in folding and stability. For example, m¹A58 methylation in tRNAiMet is essential for maintaining the stability of its inverted L-shape tertiary structure. m¹A modification can enhance the melting temperature of tRNAs, contributing to their structural thermostability. N1-methylpseudouridine (m¹Ψ), another N1-methylated pyrimidine (B1678525) found in RNA, also induces a higher stabilization effect on dsRNA compared to pseudouridine, due to stronger stacking and base pair interactions. The m¹Ψ:A pair exhibits stronger binding interaction than both U:A and Ψ:A pairs in most sequence contexts.

N1 methylation is also present in rRNA, where it can affect the formation of ribosomal subunits, and in mRNA, where it can influence transcript stability and translation efficiency.

Computational Studies of Metal Cation Interactions with Nucleobases and Oligomers

Computational studies are valuable tools for understanding the interactions between metal cations and nucleobases, nucleotides, and oligonucleotide models of DNA/RNA at an atomic level. These studies often employ ab initio and DFT methods to explore the structure, stability, and electronic properties of these complexes.

Nucleobases, including uracil derivatives, act as ligands for metal cations, offering nitrogen and oxygen donor sites. Uracil can be coordinated through N1, N3, O2, or O4 atoms. Depending on whether uracil acts as a mono- or bidentate ligand, different coordination sites are utilized.

Metal cations can interact with nucleobases in various ways, including inner-sphere coordination (direct binding to the base) and outer-sphere coordination (mediated by a water molecule). Computational studies have investigated the preferred binding sites for different metal ions on nucleobases. For instance, divalent metal cations often occupy structurally well-defined binding positions in RNA and DNA, contributing to their three-dimensional architecture and potentially providing catalytic properties.

Studies on the interaction of alkali metal ions with uracil derivatives, including halogenated uracils, have shown that metal ion binding can increase the stability of nucleic acids. This stabilization can occur through reducing the charge on the nucleic acid (zwitterion effect) and through additional non-covalent interactions between the metal ion and the nucleobases.

Computational investigations into the interaction of bare and hydrated metal cations with nucleobases provide insights into the thermodynamics and structural aspects of these associations.

Influence on DNA/RNA Stability and Conformation

Modifications like methylation can significantly influence the stability and conformation of DNA and RNA. N1 methylation, as discussed earlier, can disrupt canonical Watson-Crick base pairing due to steric hindrance and the introduction of a positive charge.

The presence of N1-methyladenine (m¹A) has been well documented to disrupt Watson-Crick base pairs in DNA duplexes. Steric hindrance from the N1-methyl group in m¹A is believed to favor the formation of a T·m¹A Hoogsteen base pair, where m¹A adopts a syn base orientation. This altered base pairing leads to a lowering of the thermodynamic stability of the DNA duplex. Similarly, N1-methylpseudouridine (m¹Ψ) has been shown to enhance the stability of RNA duplexes through stronger stacking and base pair interactions compared to unmodified uracil or pseudouridine.

Computational studies investigating the effects of methylation patterns on DNA structure have indicated that methylation can increase flexibility in certain regions, which may be important for protein recognition. Metal cation binding can also influence nucleic acid stability by interacting with the phosphate (B84403) backbone and nucleobases.

Radiochemical Studies and Radical Formation

Radiochemical studies on this compound provide insights into the types of damage that can occur to methylated pyrimidines upon exposure to radiation and the nature of the transient species formed. These studies are relevant to understanding radiation-induced damage in nucleic acids.

Studies involving the irradiation of this compound crystals with X-rays at low temperatures have been conducted to analyze the radicals produced using electron spin resonance (ESR) spectroscopy. In single crystals of this compound, irradiation can lead to the formation of various radicals, including those resulting from hydrogen abstraction from the methyl group. Radical pairs have also been observed and identified in irradiated single crystals of this compound.

When this compound is part of a co-crystalline complex, such as with 9-ethyladenine, irradiation can lead to the stabilization of oxidation and reduction products on both base constituents. In the this compound moiety, radicals observed include the product of hydrogen abstraction from the methyl group, the this compound anion, and the this compound-5-yl radical.

Pulse radiolysis techniques have been used to study the radicals produced from methylated uracils, including this compound, via oxidation by sulfate (B86663) radicals (SO₄⁻•). Upon reaction with SO₄⁻•, this compound quickly forms C(5)-OH adduct radicals in quantitative yields. Pulse radiolytic studies have also shown that methylation at the N(1) position of uracil leads to the formation of OH-adduct radicals when reacted with SO₄⁻•, in contrast to proton-released radicals formed with methylation at other positions. These studies utilize techniques like spectrophotometric detection to observe the optical and kinetic properties of the transient radicals.

The formation of these radicals and their subsequent reactions are important for understanding the mechanisms of radiation damage to DNA constituents in the solid state and in aqueous solutions.

Paramagnetic Resonance Investigations of X-Irradiated Co-crystalline Complexes

Paramagnetic resonance techniques, such as Electron Paramagnetic Resonance (EPR), Electron Nuclear Double Resonance (ENDOR), and Field Swept Echo (FSE) spectroscopy, have been extensively used to study the radiation damage induced in nucleic acid components and their co-crystalline complexes. Investigations involving this compound co-crystals, particularly with adenine (B156593) derivatives like 9-ethyladenine, provide insights into the initial events following ionizing radiation.

Studies on single crystals of the co-crystalline complex of this compound and 9-ethyladenine, X-irradiated at low temperatures (e.g., 10 K), have identified several radical species. nih.govallenpress.comresearchgate.netallenpress.com These radicals are formed as a result of ionization events caused by X-rays. In the this compound moiety, observed radical products include the product formed by net hydrogen abstraction from the methyl group, the this compound anion, and the this compound-5-yl radical. nih.govallenpress.com The presence of oxidation and reduction products on both base constituents of the pair suggests that energy transfer between the bases in these co-crystals is negligible. nih.govallenpress.com This behavior has been noted as different from that observed in similar complexes like 1-methylthymine-9-methyladenine. nih.govallenpress.com

Further EPR studies on irradiated single crystals of this compound itself have identified different types of radical pairs. capes.gov.brcapes.gov.br These pairs are typically composed of a hydrogen-abstraction radical and a hydrogen-addition radical. capes.gov.br Analysis of hyperfine couplings and dipolar couplings helps in identifying the composition and orientation of these radical pairs. capes.gov.brcapes.gov.br The mechanisms of radical formation in crystalline pyrimidines like this compound are considered relevant for understanding the damaging processes in DNA. capes.gov.brcapes.gov.br

Identification of Oxidation and Reduction Products in DNA Base Analogue Systems

The study of oxidation and reduction products of DNA base analogues, including this compound, is crucial for understanding the chemical damage induced by various agents, particularly ionizing radiation and reactive oxygen species. These products can lead to mutations and other forms of DNA damage if not efficiently repaired.

In the context of radiation damage to co-crystalline complexes, as mentioned previously, the this compound anion and the this compound-5-yl radical are identified reduction and oxidation products, respectively, formed upon X-irradiation. nih.govallenpress.comsigmaaldrich.com The formation of these species is a direct consequence of electron gain or loss by the this compound molecule within the crystal lattice.

Pulse radiolysis techniques have also been employed to study radicals produced from methylated uracils, including this compound, via oxidation by sulfate radicals (SO4•-). nih.gov These studies have characterized the optical and kinetic properties of the resulting radicals. nih.gov For this compound, methylation at the N(1) position appears to favor the formation of OH-adduct radicals upon oxidation by SO4•-, in contrast to methylation at other positions which can lead to proton-released radicals. nih.gov

The identification and characterization of these oxidation and reduction products provide fundamental information about the initial chemical events that occur when nucleic acid components are exposed to damaging agents.

Modulation of Cellular Processes (Mechanistic Investigations)

Beyond its role as a model for radiation damage studies, this compound and its derivatives have been investigated for their ability to modulate various cellular processes, particularly those related to DNA damage response and broader biochemical pathways.

Mechanisms of Action of this compound Derivatives on DNA Damage Response Pathways

This compound derivatives have been explored for their potential to interact with or influence DNA damage response pathways. These pathways are essential for maintaining genomic integrity by detecting and repairing DNA lesions.

Some research suggests that methyluracil compounds, due to their structural similarity to natural nucleobases, can interfere with the normal functioning of DNA and RNA. ontosight.ai They can potentially be incorporated into DNA during replication, acting as mutagens and causing mutations. ontosight.ai This interference can trigger cellular responses aimed at repairing the damage or eliminating the compromised cells.

While direct detailed mechanisms of this compound derivatives specifically modulating DNA damage response pathways like BER (Base Excision Repair) or NER (Nucleotide Excision Repair) are not extensively detailed in the provided search results concerning this compound itself, the broader context of DNA damage response to modified bases and base analogues is relevant. For instance, base excision repair is a key pathway for correcting damaged single bases or nucleotides. wikipedia.orgyoutube.com Enzymes called glycosylases remove damaged bases, creating an AP site, which is then processed by other enzymes. wikipedia.orgyoutube.com Uracil DNA glycosylase (UNG) is an important enzyme in removing uracil from DNA, which can arise from cytosine deamination or incorporation of dUMP. frontiersin.org While this compound is methylated at N1 and would not be a substrate for UNG in the same way as uracil, studies on other methylated bases and their repair mechanisms, such as the oxidative demethylation of 3-methylthymine (B189716) and 3-methyluracil (B189468) by FTO protein (an AlkB homolog), highlight the existence of pathways for repairing alkylated bases. researchgate.netacs.org

Furthermore, studies on the synthesis of fused uracil derivatives, including those derived from 6-chloro-1-methyluracil (B1587473), have shown that these novel compounds can exhibit binding, chelation, and fragmentation of DNA. scirp.orgscirp.org This interaction with DNA can trigger DNA damage responses within the cell. The specific mechanisms by which these derivatives induce such effects and the subsequent cellular responses, including the activation of DNA damage response pathways, are areas of ongoing investigation. scirp.orgscirp.org

Research into platinum complexes with nucleobase ligands, including this compound, also touches upon interactions with nucleic acids. researchgate.netresearchgate.netuzh.ch While primarily focused on the coordination chemistry, the interaction of these metal complexes with DNA or RNA models can lead to adduct formation and structural changes that would inherently activate cellular DNA damage response mechanisms. researchgate.net

Biochemical Pathways Affected by Methyluracil Analogs

Methyluracil analogs, including this compound and its derivatives, can influence a range of biochemical pathways within cells, often due to their structural resemblance to natural metabolic intermediates or nucleic acid components.

One significant area of impact relates to nucleic acid metabolism. As analogues of uracil, these compounds can potentially interfere with the synthesis, processing, or function of DNA and RNA. ontosight.aiontosight.ai For example, 6-methyluracil (B20015), a structural isomer, can substitute for thymine (B56734) in DNA, affecting replication and transcription and potentially leading to mutations. ontosight.ai While this compound's direct incorporation into DNA or RNA in biological systems might differ from that of other isomers or analogues, its presence can still perturb the balance of cellular nucleotide pools or affect enzymes involved in nucleic acid metabolism.

Studies investigating the metabolism of related compounds, such as theobromine (B1682246) (a methylated xanthine (B1682287) derivative), have shown the formation of 6-amino-5-(N-methylformylamino)-1-methyluracil as a metabolite. nih.gov This indicates that pathways involving the modification and degradation of methylated purines and pyrimidines can produce this compound-related structures, potentially impacting downstream biochemical processes. The formation of this metabolite from theobromine involves cytochrome P-450 and cellular thiols like glutathione. nih.gov

The broader impact of nucleobase analogues on cellular metabolism is also evident in studies exploring their use as therapeutic agents, particularly in cancer therapy. Some methyluracil derivatives have been investigated for their potential to interfere with DNA replication and cell division, targeting rapidly proliferating cancer cells. ontosight.ai This interference can lead to cell cycle arrest and apoptosis, indicating an impact on pathways regulating cell growth and survival.

Furthermore, research into metabolic pathways affected by various cellular stresses or in specific disease states, such as cancer or aging, provides a context for understanding how perturbations in nucleotide metabolism or DNA integrity, potentially induced by methyluracil analogs, can have widespread effects on cellular biochemistry. plos.orgnih.govresearchgate.netmdpi.com These pathways include glycolysis, the TCA cycle, amino acid metabolism, and nucleotide synthesis, all of which are critical for cellular function and can be indirectly or directly influenced by compounds affecting nucleic acid homeostasis or inducing DNA damage. plos.orgnih.govresearchgate.netmdpi.com

Analytical Methodologies for 1 Methyluracil and Its Analogs in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components within a mixture based on their differential partitioning between a stationary and a mobile phase. iipseries.orgksu.edu.sa This principle is widely applied for the isolation, purification, identification, and quantification of compounds. iipseries.orgksu.edu.sa For 1-methyluracil and its analogs, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for achieving the necessary separation from complex matrices before detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a powerful separation technique that utilizes a pressurized liquid mobile phase to pass a sample mixture through a column packed with a solid adsorbent material. iipseries.orgasccollegekolhar.in The differential interaction of sample components with the stationary phase leads to their separation as they elute from the column. asccollegekolhar.in HPLC is well-suited for both organic and inorganic compounds. iipseries.org

Method development for this compound and its analogs using HPLC involves selecting appropriate stationary and mobile phases to achieve optimal separation. Reversed-phase HPLC is a common approach, often employing a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric acid for improved peak shape and separation. researchgate.netsielc.com For example, a reversed-phase HPLC method for the quantitative determination of methyluracil (MU) in ear drops utilized a C18 column with a methanol:water (60:40 V:V) mobile phase. researchgate.net This method achieved efficient separation with a total analysis time of 5.5 minutes. researchgate.net

Validation of an HPLC method is essential to ensure its reliability, accuracy, and precision for the intended application. Key validation parameters include linearity, selectivity, specificity, precision (repeatability and reproducibility), robustness, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net A validated RP-HPLC method for methyluracil in ear drops demonstrated good separation and no interference from other peaks, with verified linearity, selectivity, specificity, and precision. researchgate.net

HPLC systems typically include a solvent reservoir, sample injector, pressure pump, HPLC column, and a detector. iipseries.org Various detectors can be coupled with HPLC, including UV-Vis absorbance detectors, fluorescence detectors, or mass spectrometers. asccollegekolhar.in The choice of detector depends on the properties of the analyte and the required sensitivity.

Research findings highlight the successful application of HPLC for the analysis of uracil (B121893) derivatives. An improved HPLC method using a Hypercarb column and a diode array detector was developed for the accurate measurement of uracil and dihydrouracil (B119008) in plasma. nih.gov This method optimized analyte retention time, separation, and peak purity, achieving LOQs of 1.25 ng/mL for uracil and 0.625 ng/mL for dihydrouracil. nih.gov Precision and accuracy were also validated, demonstrating the method's reliability for quantifying these compounds in a complex biological matrix. nih.gov Another study utilized HPLC analysis with a spectrophotometric detector at 215 nm to assess the purity of 6-methyluracil (B20015) and 1-methyl-6-aminouracil. jppres.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry. nist.gov It is particularly useful for the analysis of volatile and semi-volatile compounds and is widely applied for trace analysis in various matrices, including biological and environmental samples. nist.govamazonaws.com

In GC-MS, the sample is first separated into its individual components by passing through a GC column. nist.gov The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nist.gov The mass spectrum generated serves as a unique fingerprint for identifying the compound. nist.gov GC-MS can be operated in full scan mode for universal detection or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for increased sensitivity and selectivity, particularly for trace analysis. nist.govchromatographyonline.com SIM mode requires prior knowledge of the mass spectrum of the target compound. nist.gov

GC-MS has been employed for the analysis of uracil, which is structurally related to this compound. A sensitive GC-MS method using negative chemical ionization mass spectrometry was developed for the detection of uracil in DNA. nih.gov This method involved the enzymatic cleavage of uracil from DNA using uracil DNA glycosylase, followed by derivatization and GC separation. nih.gov The method was capable of quantitatively detecting as little as 1 pg of uracil per 100 micrograms of DNA, demonstrating its high sensitivity for trace analysis. nih.gov While this specific example focuses on uracil, the principles and techniques are applicable to the trace analysis of methylated uracil derivatives like this compound, often requiring appropriate derivatization to enhance volatility for GC analysis.

Spectroscopic Detection Methods

Spectroscopic methods involve the interaction of electromagnetic radiation with a sample to obtain information about its composition, structure, or concentration. For uracil and its derivatives, spectroscopic techniques, particularly fluorescence-based methods, offer sensitive detection strategies.

Fluorescence-Based Detection Strategies for Uracil and Derivatives

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light by a substance after it has absorbed light at a specific excitation wavelength. Not all molecules are fluorescent, but derivatives can be created to impart fluorescent properties.

Fluorescence-based detection strategies for uracil and its derivatives often involve derivatization reactions to produce fluorescent compounds. A facile and reliable fluorescence method for the quantification of urinary uracil concentration utilizes a specific fluorescence derivatization reaction with 3-methylbenzamidoxime as a fluorogenic reagent. jst.go.jpgoogle.com The fluorescent uracil derivative is then separated by reversed-phase LC with fluorescence detection. jst.go.jp This method was shown to be precise and not affected by interfering substances in urine, appearing as a single peak in chromatograms. jst.go.jp The fluorescence was monitored at an excitation wavelength of 330 nm and an emission wavelength of 410 nm. jst.go.jp

Fluorescence methods have also been developed for assaying the activity of uracil DNA glycosylase (UDG), an enzyme that removes uracil from DNA. Some strategies utilize fluorescently labeled DNA probes or molecular beacons that undergo a change in fluorescence upon UDG activity. nih.govrsc.orgnih.gov For instance, a method based on G-quadruplex formation uses a label-free DNA hairpin probe where uracil excision by UDG leads to a conformational change and increased fluorescence upon binding of a fluorescent dye like thioflavin T. rsc.org Another method involves a DNA probe modified with uracil that, in the presence of UDG, prevents subsequent ligation and amplification reactions, resulting in the absence of fluorescence. nih.gov These examples, while focused on enzyme activity, highlight the potential for developing sensitive fluorescence-based detection methods for uracil derivatives themselves, often by coupling specific reactions or probes that yield a fluorescent signal in the presence of the analyte.

The electronic and fluorescence emission spectra of uracil derivatives can also be studied directly. For example, uracil-BODIPY conjugates, where a uracil moiety is linked to a fluorescent BODIPY dye, exhibit typical narrow absorption and emission bands characteristic of BODIPY dyes. ru.nl The spectroscopic features of these conjugates can be tuned by modifying the substituents. ru.nl Studies on the electronic spectra of uracil in the gas phase have also been conducted, although the spectra can be broad and diffuse. researchgate.net

Environmental Fate and Degradation Pathways of Uracil Derivatives

Photochemical Degradation Studies of Pyrimidine (B1678525) Analogs

Identification of Photolysis Products and Reaction Mechanisms (e.g., 5-bromo-6-methyluracil (B78055) from bromacil)

Photochemical degradation plays a significant role in the environmental fate of pyrimidine analogs, including uracil (B121893) derivatives. Studies on the photolysis of these compounds aim to identify the resulting degradation products and elucidate the underlying reaction mechanisms. While 1-methyluracil itself undergoes photochemical transformations, research on the photolysis of bromacil (B1667870) (5-bromo-3-sec-butyl-6-methyluracil), a substituted uracil herbicide, provides insights into the degradation pathways of brominated uracil derivatives and the potential formation of related compounds like 5-bromo-6-methyluracil.

Aqueous solutions of bromacil can undergo photodegradation when exposed to UV light or sensitized sunlight. The main products identified from the photoirradiation of bromacil include 3-sec-butyl-6-methyluracil (B107482), a dimeric compound of 3-sec-butyl-6-methyluracil, and 3-sec-butyl-5-acetyl-5-hydroxyhydantoin chemicalbook.in. The formation of 3-sec-butyl-6-methyluracil suggests a debromination reaction occurring during photolysis.

While 5-bromo-6-methyluracil is mentioned as an example product, direct evidence from the provided search results explicitly identifying it as a photolysis product of bromacil is limited. One source indicates that 5-bromouracil (B15302) may be an intermediate in the microbial degradation of bromacil chemicalbook.in. However, studies on the photolysis of uracil and 1-substituted uracils in the presence of brominating agents like CHBr3 under photolytic conditions have shown the formation of 5-bromouracil derivatives as main products psu.edu. A proposed free radical mechanism involves the photolytic cleavage of the C-Br bond in the brominating agent, producing bromine radicals psu.edu. These bromine radicals can then add to the C5 position of the uracil ring, leading to the formation of a 5-bromouracil radical derivative psu.edu. Subsequent reactions, such as hydrogen abstraction, can yield the 5-bromouracil derivative psu.edu. This mechanism provides a plausible pathway for the introduction of a bromine atom at the C5 position of the uracil ring under photolytic conditions.

The photochemical behavior of pyrimidine nucleobases like uracil in aqueous environments is known to lead to the formation of photoproducts such as hydrates and dimers nih.govacs.orgnih.gov. The photohydration of uracil, for instance, can proceed through the formation of a transient intermediate with a twisted C5=C6 double bond, which is susceptible to nucleophilic attack by water nih.govacs.orgacs.org. While this compound is a uracil derivative, its specific photochemical degradation pathways may vary depending on the environmental conditions and the presence of other substances. Studies on the photophysical deactivation mechanisms of related pyrimidine analogs, such as 1-cyclohexyluracil, indicate that excited states can decay through internal conversion or intersystem crossing mdpi.com.

The identification and quantification of photolysis products are typically achieved using analytical techniques such as HPLC/GC/MS aloki.hu. These methods allow for the separation, identification, and structural confirmation of the degradation intermediates and products formed during photochemical reactions aloki.hu.

Based on the available information, while 3-sec-butyl-6-methyluracil is a confirmed photoirradiation product of bromacil, the formation of 5-bromo-6-methyluracil from bromacil photolysis is not explicitly detailed in the provided search results as a primary photoproduct. However, the general mechanisms of photochemical bromination of uracil derivatives under certain conditions suggest a potential pathway for the formation of brominated products on the uracil ring.

Identified Photoirradiation Products of Bromacil

Product NameDescription
3-sec-butyl-6-methyluracilDebrominated product
Dimer of 3-sec-butyl-6-methyluracilDimeric form of the debrominated product
3-sec-butyl-5-acetyl-5-hydroxyhydantoinProduct resulting from ring opening and modification

Future Research Directions and Translational Perspectives for 1 Methyluracil Studies

Elucidating Unexplored Anharmonicities and Thermal Vibrations in Crystals

Understanding the detailed atomic motion within crystals is crucial for accurately describing their physical properties and interactions. While harmonic approximations are often used, anharmonic effects and complex thermal vibrations play significant roles, especially at higher temperatures. Future research on crystalline 1-methyluracil should focus on experimentally and theoretically elucidating these unexplored anharmonicities. Studies employing low-temperature X-ray diffraction have already begun to investigate anharmonic temperature factors in this compound, supported by statistical tests. mdpi.com The inclusion of anharmonicity in crystallographic models, such as through Gram–Charlier modifications of atomic displacement parameters (ADPs), is essential for flattening residual density maps and obtaining more accurate descriptions of electron density distribution. mdpi.comrsc.org

Future directions include:

Collecting high-resolution diffraction data (X-ray and neutron) at various temperatures to map the temperature dependence of anharmonic effects.

Applying advanced modeling techniques beyond simple Gram–Charlier expansions to capture complex vibrational modes.

Integrating experimental data with sophisticated theoretical calculations, such as ab initio molecular dynamics, to provide a comprehensive picture of thermal motion and its influence on crystal properties. researchgate.net

Investigating the correlation between anharmonicity and macroscopic properties like thermal expansion. researchgate.netmdpi.com

Such studies will not only deepen the understanding of this compound's solid-state behavior but also provide valuable insights applicable to other molecular crystals, including more complex biological molecules.

Advanced Spectroscopic Probes for Real-Time Dynamics

Spectroscopy is a powerful tool for probing molecular structure and dynamics. Advanced spectroscopic techniques offer the potential to study the real-time behavior of this compound in various environments, including solutions and interfaces. Infrared (IR) and Raman spectroscopy have been used to study the vibrational spectra of this compound and its hydrogen-bonded complexes, providing insights into intermolecular interactions. researchgate.netaip.org Time-resolved spectroscopic methods, such as time-resolved photoelectron spectroscopy, are capable of observing ultrafast electronic dynamics in real-time. kyoto-u.ac.jp

Future research should explore:

Utilizing ultrafast spectroscopic methods (e.g., femtosecond IR, time-resolved UV/Vis, time-resolved photoelectron spectroscopy) to investigate the excited-state dynamics, relaxation pathways, and photoinduced processes of this compound. kyoto-u.ac.jp

Developing and applying advanced probes, potentially based on fluorescence or other sensitive detection mechanisms, to monitor the dynamics of this compound in complex biological or material systems. researchgate.netufla.br

Employing multidimensional spectroscopic techniques to disentangle complex vibrational couplings and energy transfer processes within this compound and its interactions with its surroundings.

Applying spectroscopic methods to study this compound at interfaces, such as solid-liquid or liquid-gas interfaces, to understand its behavior in heterogeneous environments. kyoto-u.ac.jpplathinium.com

These approaches will provide unprecedented detail on the transient states and dynamic processes involving this compound.

High-Level Computational Approaches for Complex Biological Systems

Computational chemistry, particularly high-level ab initio and molecular dynamics simulations, is indispensable for complementing experimental studies and exploring the behavior of molecules in complex environments. Theoretical calculations have been used to investigate the energetics of complex formation between this compound and other molecules, as well as its vibrational spectra. aip.orgsigmaaldrich.comresearchgate.net Density Functional Theory (DFT) and ab initio molecular dynamics simulations have provided insights into hydrogen bonding and dynamic interactions in this compound crystals and its complexes. researchgate.netaip.org

Future computational efforts should focus on:

Applying advanced quantum mechanical methods (e.g., coupled cluster, multi-reference methods) to accurately describe the electronic structure and reactivity of this compound, especially in excited states or during chemical transformations.

Performing extensive molecular dynamics simulations to study the behavior of this compound in biologically relevant environments, such as within DNA/RNA strands (as a uridine (B1682114) model), interacting with proteins, or in cellular mimics. ufla.br

Developing and utilizing hybrid QM/MM (quantum mechanics/molecular mechanics) approaches to model the interactions of this compound with large biological macromolecules, capturing both the quantum nature of the nucleobase and the influence of the surrounding environment.

Employing enhanced sampling techniques in simulations to explore the conformational landscape and rare events involving this compound, such as tautomerization or base pairing dynamics. researchgate.net

These computational studies will provide mechanistic insights and predictions that are difficult to obtain solely through experiments, particularly concerning the role of this compound in biological contexts.

Design and Synthesis of Next-Generation this compound-Based Chemical Probes and Materials

The structural scaffold of this compound can serve as a basis for designing and synthesizing novel chemical probes and functional materials. Modifications to the uracil (B121893) ring can alter its chemical properties, reactivity, and interactions. Research has already explored the synthesis of substituted uracil derivatives with modified properties. jppres.com 6-Amino-1-methyluracil, for instance, has been used as a template for synthesizing new compounds. cenmed.com

Future directions in this area include:

Designing and synthesizing this compound derivatives with specific functional groups or labels for use as spectroscopic probes, affinity tags, or imaging agents to study biological processes. researchgate.netbeilstein-journals.org

Developing this compound-based materials with tailored properties, such as polymers, liquid crystals, or self-assembling systems, leveraging the hydrogen bonding and π-π stacking capabilities of the uracil core.

Synthesizing libraries of this compound analogs with systematic structural variations to explore structure-activity relationships for potential applications in chemical biology or materials science.

Developing efficient and environmentally friendly synthetic routes for the production of novel this compound-based compounds and materials. acs.org

This research will translate fundamental understanding of this compound into the creation of new tools and functional entities with potential applications in various fields.

Methodological Advancements in Analytical Detection and Characterization

Accurate and sensitive detection and characterization of this compound are essential for both fundamental research and potential applications. Existing analytical methods for uracil derivatives include various spectroscopic techniques (UV, IR, NMR) and chromatographic methods like HPLC. jppres.compharmpharm.ru

Future advancements should focus on:

Developing highly sensitive and selective analytical techniques for detecting this compound in complex matrices, such as biological fluids or environmental samples, potentially using mass spectrometry coupled with advanced separation methods (e.g., UHPLC, capillary electrophoresis). iarc.fr

Improving spectroscopic methods for detailed structural characterization, including solid-state NMR, high-resolution mass spectrometry, and potentially cryo-electron microscopy for assemblies involving this compound.

Developing in situ analytical methods to monitor the behavior and transformations of this compound in real-time within dynamic systems.

Creating standardized protocols and reference materials for the accurate quantification and characterization of this compound and its derivatives.

These methodological advancements will enhance the ability to study this compound with greater precision and in more complex scenarios.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyluracil, and how can purity be validated in academic research?

  • Methodology : Synthesis of this compound typically involves methylation of uracil derivatives using reagents like dimethyl sulfate or iodomethane in alkaline conditions. Purity validation requires a combination of chromatographic (HPLC, TLC) and spectroscopic techniques (¹H/¹³C NMR, IR). For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are essential. Known compounds should cross-reference melting points and spectral data with literature .
  • Data Reporting : Ensure detailed experimental protocols in the main manuscript, with extended datasets (e.g., NMR spectra, chromatograms) in supplementary materials to meet reproducibility standards .

Q. Which spectroscopic and computational methods are critical for characterizing this compound’s electronic structure?

  • Experimental Techniques : X-ray crystallography at low temperatures (e.g., 23 K) provides high-resolution structural data, including bond lengths and angles. UV-Vis and fluorescence spectroscopy elucidate electronic transitions.
  • Computational Methods : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like POB-TZVP accurately model electronic properties. Periodic DFT calculations are recommended for crystal-phase simulations .
  • Validation : Compare computed electrostatic potentials and quadrupole moments with experimental charge density maps to confirm accuracy .

Q. How should researchers address safety protocols when handling this compound in laboratory settings?

  • Precautions : Use fume hoods, personal protective equipment (PPE), and avoid exposure to skin/eyes due to its classification as a potential carcinogen. Store at 2–10°C under inert gas to prevent degradation .
  • Waste Management : Follow institutional guidelines for disposal, particularly for solutions containing heavy metal complexes (e.g., Pd/Pt derivatives) .

Advanced Research Questions

Q. How can contradictions between experimental and computational data on this compound’s charge distribution be resolved?

  • Root Cause Analysis : Discrepancies often arise from approximations in DFT functionals or incomplete modeling of anharmonic thermal motion. For example, B3LYP may underestimate electron correlation in stacking interactions .
  • Resolution Strategies :

  • Combine multipolar refinement of X-ray data with dynamical scattering models to account for thermal motion .
  • Cross-validate with higher-level methods like CCSD(T) for dimer stabilization energies .
  • Use error metrics (e.g., mean absolute deviations) to quantify agreement between experimental and theoretical atomic charges .

Q. What advanced crystallographic approaches improve the accuracy of this compound’s charge density analysis?

  • Techniques :

  • Multipolar Refinement : Incorporate transferable aspherical atom models (TAAM) to refine electron density distributions beyond the spherical approximation .
  • Dynamical Scattering Corrections : Apply CRYSTAL17-generated structure factors to account for extinction effects in high-resolution datasets (dmin ≤ 0.37 Å) .
    • Validation : Compare integrated atomic volumes and electrostatic moments with gas-phase DFT results to identify lattice effects .

Q. What methodologies are optimal for studying this compound’s intermolecular interactions in condensed phases?

  • Experimental : Measure dimer stabilization enthalpies via mass spectrometry under controlled temperatures (295–318 K) to assess stacking energetics .
  • Computational : Use CCSD(T)/CBS-limit calculations for gas-phase interaction energies, then apply periodic boundary conditions to model crystal packing .
  • Contradiction Management : Address discrepancies between computed 0 K energies and experimental enthalpies by incorporating temperature-dependent vibrational contributions .

Tables for Key Findings

Property Experimental Value Computational Method Deviation Reference
Dimer Stabilization Enthalpy9.5 kcal mol⁻¹ (295–318 K)CCSD(T)/CBS-limit±1.2 kcal mol⁻¹
Molecular Quadrupole Moment-12.3 eŲ (X-ray, 23 K)B3LYP/POB-TZVP3.5%
Oxidation Potential (V)1.45 V (vs. SCE)B3LYP/6-311++G(d,p)0.08 V

Guidance for Data Reporting

  • Structural Data : Include ADPs (anisotropic displacement parameters) and Hirshfeld surfaces in supplementary materials for crystallographic studies .
  • Statistical Rigor : Report uncertainties for experimental measurements (e.g., ±0.02 Å for bond lengths) and justify significant figures based on instrument precision .
  • Ethical Compliance : Disclose conflicts of interest and funding sources in acknowledgments .

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1-Methyluracil

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.